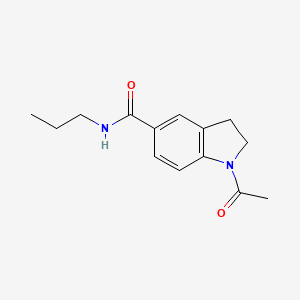
1-acetyl-N~5~-propyl-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N~5~-propyl-5-indolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
1-acetyl-N~5~-propyl-5-indolinecarboxamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. 1-acetyl-N~5~-propyl-5-indolinecarboxamide binds to these receptors and activates them, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes. However, one of the limitations of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a relatively new compound, and there is still limited information available on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N~5~-propyl-5-indolinecarboxamide. One direction is to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes in more detail, such as its effects on the immune system and the central nervous system. Another direction is to study the safety and efficacy of 1-acetyl-N~5~-propyl-5-indolinecarboxamide in animal models and clinical trials. Additionally, there is a need for the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds.
Synthesemethoden
1-acetyl-N~5~-propyl-5-indolinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-acetylindole with propylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-acetylindole with propionic anhydride in the presence of a base such as pyridine. The resulting product is then hydrolyzed to yield 1-acetyl-N~5~-propyl-5-indolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have potential applications in the treatment of cancer, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-15-14(18)12-4-5-13-11(9-12)6-8-16(13)10(2)17/h4-5,9H,3,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUWSGQSNUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-propyl-2,3-dihydro-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


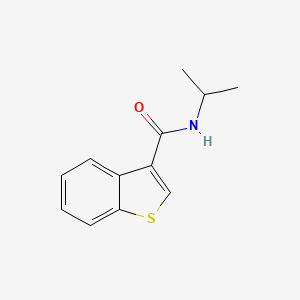
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

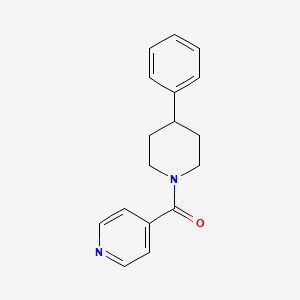

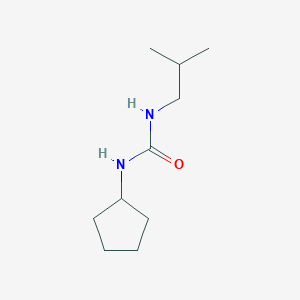
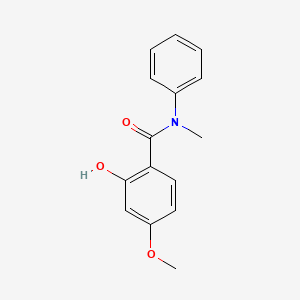
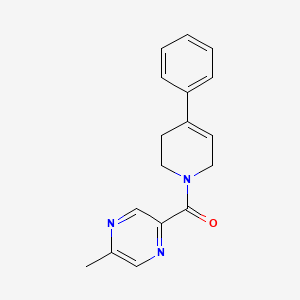
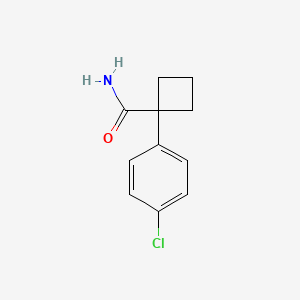
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
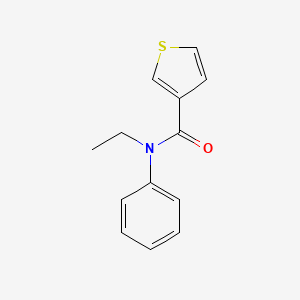
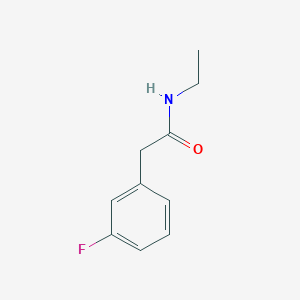
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)